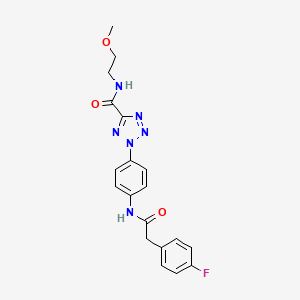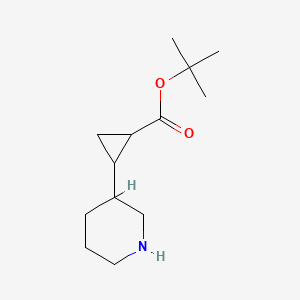
Tert-butyl 2-piperidin-3-ylcyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-piperidin-3-ylcyclopropane-1-carboxylate, commonly known as TBPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBPC is a cyclic tertiary amine that belongs to the family of piperidine derivatives. It has a unique three-membered ring structure, which makes it a valuable molecule for drug discovery and development. In
Mecanismo De Acción
TBPC exerts its pharmacological effects by modulating the activity of various receptors, including nicotinic acetylcholine receptors, GABA receptors, and sigma receptors. TBPC has been shown to bind to the allosteric site of sigma-1 receptors, which leads to the modulation of various intracellular signaling pathways. TBPC has also been shown to enhance the activity of GABA receptors, which leads to the inhibition of neuronal activity. TBPC has been shown to have a neuroprotective effect by reducing the production of reactive oxygen species and inhibiting the activation of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
TBPC has been shown to have a wide range of biochemical and physiological effects. TBPC has been shown to enhance the release of acetylcholine and dopamine, which are neurotransmitters involved in various cognitive processes, including learning and memory. TBPC has also been shown to increase the production of brain-derived neurotrophic factor, which is a protein that promotes the survival and growth of neurons. TBPC has been shown to have an analgesic effect by reducing the production of pro-inflammatory cytokines and inhibiting the activation of pain receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBPC has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. TBPC has a high affinity for various receptors, which makes it a valuable molecule for the development of novel drugs. However, TBPC has some limitations for lab experiments. TBPC is a relatively new compound, and its pharmacological effects are not fully understood. Further studies are needed to elucidate the mechanism of action of TBPC and its potential applications in various fields.
Direcciones Futuras
TBPC has a promising future in various fields, including medicinal chemistry, pharmacology, and neuroscience. Future studies should focus on the development of novel drugs based on TBPC. The potential applications of TBPC in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer, should be further investigated. Further studies are also needed to elucidate the mechanism of action of TBPC and its potential side effects.
Métodos De Síntesis
TBPC can be synthesized using a simple and efficient method. The most commonly used method involves the reaction of piperidine with tert-butyl cyclopropanecarboxylate in the presence of a base, such as sodium hydride, to form TBPC. The reaction is carried out under an inert atmosphere of nitrogen or argon to prevent the oxidation of the reactants. The yield of TBPC can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and stoichiometry.
Aplicaciones Científicas De Investigación
TBPC has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. TBPC has been shown to exhibit promising activity as a ligand for various receptors, such as nicotinic acetylcholine receptors, GABA receptors, and sigma receptors. TBPC has also been investigated for its potential as a neuroprotective agent, anti-inflammatory agent, and analgesic agent. TBPC has shown to have a high affinity for sigma-1 receptors, which are involved in various cellular processes, including cell survival, proliferation, and differentiation. TBPC has been shown to modulate the activity of sigma-1 receptors, which makes it a valuable molecule for the development of novel drugs for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
IUPAC Name |
tert-butyl 2-piperidin-3-ylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-13(2,3)16-12(15)11-7-10(11)9-5-4-6-14-8-9/h9-11,14H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRFEURASUMGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC1C2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(piperidin-3-yl)cyclopropane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

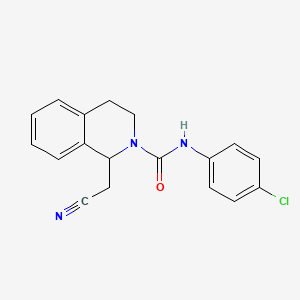
![2-Chloro-N-[[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl]propanamide](/img/structure/B2961268.png)
![2-Chloro-N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]propanamide](/img/structure/B2961271.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzamide](/img/structure/B2961273.png)
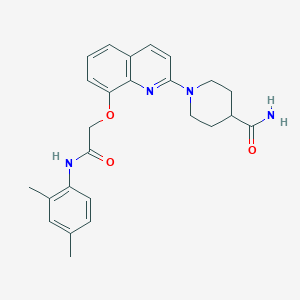
![(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-acetic acid ethyl ester](/img/structure/B2961276.png)


![1'-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2961281.png)

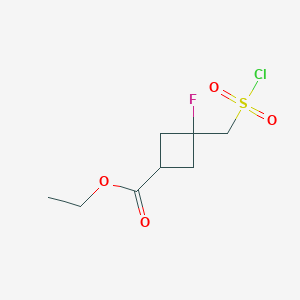
![6-(4-Chlorophenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2961285.png)
